2-(4-Chloro-3-methoxyphenyl)ethan-1-OL
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Overview
Description
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-3-methoxybenzaldehyde or 4-chloro-3-methoxyacetophenone.
Reduction: Formation of 2-(4-chloro-3-methoxyphenyl)ethane.
Substitution: Formation of various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the chlorine atom.
4-Chloro-3-methoxybenzaldehyde: Similar structure but contains an aldehyde group instead of the hydroxyl group.
4-Chloro-3-methoxyacetophenone: Similar structure but contains a ketone group instead of the hydroxyl group.
Uniqueness
2-(4-Chloro-3-methoxyphenyl)ethan-1-OL is unique due to the presence of both the chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H11ClO2 |
---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
VGSFPIWMMVMBPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)Cl |
Origin of Product |
United States |
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